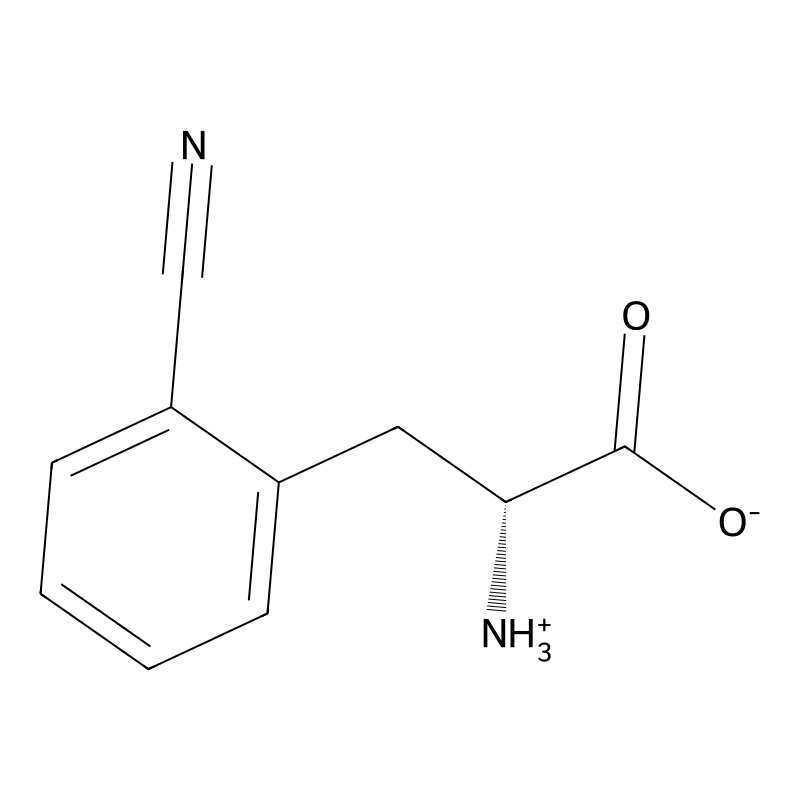D-2-Cyanophenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition:
D-2-CPA acts as a competitive inhibitor for several enzymes, particularly those involved in amino acid metabolism. This property makes it valuable in studying enzyme function and potential drug development. For example, research suggests D-2-CPA can inhibit phenylalanine hydroxylase, an enzyme involved in the breakdown of the amino acid phenylalanine. This inhibition could be relevant in understanding and potentially treating phenylketonuria, a genetic disorder affecting phenylalanine metabolism [].
Protein-Protein Interactions:
D-2-CPA can incorporate into proteins during their synthesis, altering their structure and function. This ability allows researchers to probe protein-protein interactions and understand how specific regions of proteins contribute to their overall activity. By strategically incorporating D-2-CPA into specific protein sequences, scientists can investigate the role of different protein domains in binding and signaling processes [].
Neurodegenerative Diseases:
Emerging research suggests D-2-CPA might hold promise in understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's. Studies indicate that D-2-CPA can interact with specific proteins involved in the aggregation and misfolding of proteins associated with these diseases []. However, further research is needed to determine the effectiveness and safety of D-2-CPA in this context.
Cancer Research:
D-2-CPA has shown potential in inhibiting the growth and proliferation of certain cancer cells. This effect is likely due to its interference with amino acid metabolism and protein synthesis within cancer cells. While the precise mechanisms are still under investigation, D-2-CPA serves as a potential tool for studying cancer cell biology and exploring novel treatment strategies [].








